Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate
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Overview
Description
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For example, the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can rapidly produce thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions often result in halogenated thiophenes.
Scientific Research Applications
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N2O5S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O5S/c1-5-22(6-2)19(24)17-13(3)16(20(25)26-4)18(28-17)21-15(23)12-27-14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3,(H,21,23) |
InChI Key |
XLAQSQYTLCFNRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2)C(=O)OC)C |
Origin of Product |
United States |
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